[6-(Ethenyloxy)hept-4-yn-1-yl]benzene
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Overview
Description
[6-(Ethenyloxy)hept-4-yn-1-yl]benzene: is a chemical compound with a unique structure that includes an ethenyloxy group attached to a hept-4-yn-1-yl chain, which is further connected to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Ethenyloxy)hept-4-yn-1-yl]benzene typically involves the reaction of a benzene derivative with an appropriate alkyne and ethenyloxy group. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a copper co-catalyst, and an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Ethenyloxy)hept-4-yn-1-yl]benzene can undergo oxidation reactions, particularly at the alkyne and ethenyloxy groups.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially if there are electron-withdrawing groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalyst
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes
Reduction: Alkanes or alkenes
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: In organic synthesis, [6-(Ethenyloxy)hept-4-yn-1-yl]benzene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the materials science industry, this compound is investigated for its potential use in the development of novel polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of [6-(Ethenyloxy)hept-4-yn-1-yl]benzene largely depends on its application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are still under investigation .
Comparison with Similar Compounds
[6-(Vinyloxy)hept-4-yn-1-yl]benzene: Similar structure but with a vinyloxy group instead of an ethenyloxy group.
[6-(Methoxy)hept-4-yn-1-yl]benzene: Similar structure but with a methoxy group instead of an ethenyloxy group.
Uniqueness: The presence of the ethenyloxy group in [6-(Ethenyloxy)hept-4-yn-1-yl]benzene provides unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
825627-93-8 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
6-ethenoxyhept-4-ynylbenzene |
InChI |
InChI=1S/C15H18O/c1-3-16-14(2)10-6-4-7-11-15-12-8-5-9-13-15/h3,5,8-9,12-14H,1,4,7,11H2,2H3 |
InChI Key |
YCPIXNYQBCUCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCCCC1=CC=CC=C1)OC=C |
Origin of Product |
United States |
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